Pomalidomide-5-C7-NH2 (hydrochloride)
Description
Structural Features and Nomenclature Rules
The parent compound, pomalidomide, retains the core structure of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. The "5-C7-NH2" designation specifies the substitution at the 5-position of the isoindole ring with a heptyl chain (C7) bearing a primary amine (-NH₂). Numerical locants in the name adhere to IUPAC priority rules, ensuring unambiguous identification of substituent positions.
Table 1: Key Identifiers of Pomalidomide-5-C7-NH2 Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 3032282-75-7 |
| Molecular Weight | 422.91 g/mol |
| Molecular Formula | C₂₀H₂₇ClN₄O₄ |
| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(NCCCCCCCN)=C3)=O.[H]Cl |
Historical Development of Pomalidomide Derivatives
Pomalidomide, first synthesized in the early 2000s, emerged as a third-generation immunomodulatory imide drug (IMiD) with enhanced potency over thalidomide and lenalidomide in treating multiple myeloma. Its mechanism involves binding to CRBN, a substrate receptor of the E3 ubiquitin ligase complex, thereby promoting the degradation of specific neomorphic substrates like IKZF1/3.
Evolution Toward PROTAC-Compatible Derivatives
The development of pomalidomide-5-C7-NH2 hydrochloride stems from the need to modularize CRBN ligands for PROTAC design. By appending a PEG3 spacer and a terminal amine, this derivative enables covalent linkage to E3 ligase inhibitors or protein-targeting warheads, facilitating the construction of heterobifunctional molecules. This structural innovation, reported in the late 2010s, marked a shift from therapeutic agents to chemical tools for precision biology.
Table 2: Comparative Analysis of Pomalidomide Derivatives
| Derivative | Structural Modification | Application |
|---|---|---|
| Pomalidomide | Base structure | Multiple myeloma therapy |
| Pomalidomide-PEG3-NH2 | PEG3 spacer + terminal amine | PROTAC synthesis |
| Pomalidomide-5-C7-NH2 | C7 alkyl chain + amine | Enhanced CRBN recruitment |
Positional Isomerism in Pomalidomide Analogues
Positional isomerism significantly influences the bioactivity and binding affinity of pomalidomide derivatives. Substitution at the 4-, 5-, or 6-positions of the isoindole ring alters steric and electronic interactions with CRBN, impacting degradation efficiency.
Case Study: 5-Position vs. 4-Position Substitution
The 5-position substitution in pomalidomide-5-C7-NH2 hydrochloride avoids steric clashes observed in 4-substituted analogues, which can disrupt CRBN binding. For instance, the impurity 4-amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS 1795373-54-4) exhibits reduced activity due to unfavorable dimerization at the 4-position.
Impact of Alkyl Chain Length
Extending the alkyl chain from C3 to C7 at the 5-position enhances membrane permeability and prolongs intracellular retention. The heptyl chain in pomalidomide-5-C7-NH2 hydrochloride balances hydrophobicity and flexibility, optimizing PROTAC pharmacokinetics.
Figure 1: Positional Isomerism in Pomalidomide Analogues
Parent Structure: Pomalidomide
5-Substituted Derivative: Pomalidomide-5-C7-NH2 (enhanced CRBN binding)
4-Substituted Impurity: Reduced activity due to steric hindrance
Properties
Molecular Formula |
C20H27ClN4O4 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H |
InChI Key |
MXBQBWHEOILPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Intermediate IV
The compound 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Formula IV) undergoes self-cyclization in polar aprotic solvents such as methanol, ethanol, or acetonitrile. Optimal conditions involve a solvent-to-substrate ratio of 50–100 mL/g at reflux temperatures, yielding pomalidomide with >98% purity after crystallization.
Solvent Optimization
Solvent selection significantly impacts yield and purity. Ethanol and acetonitrile demonstrate superior performance due to their ability to solubilize intermediates while facilitating rapid precipitation of the final product.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility.
Acidification Protocol
Solubility Profiling
| Solvent | Solubility (mg/mL) | Concentration (mM) |
|---|---|---|
| DMSO | 125 | 295.57 |
| Water | <1 | <2.36 |
| Ethanol | 85 | 201.12 |
Data from MedChemExpress confirms DMSO as the preferred solvent for stock solutions, though ultrasonic agitation is required for full dissolution.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
- Storage : 4°C in sealed containers with desiccants prevents hydrolysis.
- Solution Stability : Stock solutions in DMSO remain stable for 6 months at -80°C.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Conjugation Reactions: It can be conjugated with other molecules to form PROTACs.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed
The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
Clinical Applications
Pomalidomide-5-C7-NH2 (hydrochloride) is primarily investigated for its use in treating relapsed or refractory multiple myeloma. Its clinical applications include:
- Combination Therapy : Clinical trials have explored the efficacy of pomalidomide when combined with dexamethasone. In one study, patients receiving a combination therapy exhibited an overall response rate of 63%, with a notable percentage achieving complete response .
- Dosing Regimens : The recommended dosing for patients typically involves administering 4 mg daily for 21 days followed by a 7-day rest period. This regimen has been shown to be effective in prolonging progression-free survival in patients who are refractory to other therapies .
Research Findings and Case Studies
Recent studies have provided insights into the effectiveness of Pomalidomide-5-C7-NH2 (hydrochloride) across various patient populations:
| Study | Patient Population | Treatment Regimen | Overall Response Rate | Major Toxicities |
|---|---|---|---|---|
| Lacy et al., 2013 | Relapsed/Refractory MM | Pomalidomide + Dexamethasone | 63% | Neutropenia |
| Phase II Trial | Less than three prior therapies | Pomalidomide 2 mg + Dexamethasone 40 mg weekly | 49% (2 mg cohort) | Neutropenia |
| Phase I Trial | Dual-refractory MM | Pomalidomide 4 mg daily | 43% (4 mg cohort) | Neutropenia |
These findings underscore the compound's potential as a significant therapeutic option for patients who have exhausted other treatment avenues.
Emerging Research and Future Directions
The development of Pomalidomide-5-C7-NH2 (hydrochloride) extends beyond traditional cancer therapy. Recent research has focused on its role as a building block for targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). This innovative approach aims to enhance the specificity and efficacy of cancer treatments by promoting the degradation of specific proteins involved in tumor growth .
Mechanism of Action
Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below highlights critical distinctions between Pomalidomide-5-C7-NH2 (hydrochloride) and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Modification | Solubility (HCl Salt) | Key Applications |
|---|---|---|---|---|---|
| Pomalidomide-5-C7-NH2 (HCl) | C18H22ClN3O4 (inferred) | ~396.3 g/mol | C7 aminoalkyl chain | Moderate (hydrophobic) | Targeted cancer therapy |
| Thalidomide-5-CH2-NH2 HCl | C14H14ClN3O4 | 323.73 g/mol | CH2-NH2 at 5-position | High | Anti-inflammatory, IMiD |
| Thalidomide-NH-C5-NH2 (HCl) | C16H19ClN4O4 | 375.8 g/mol | C5 diaminoalkyl chain | Moderate | Cereblon modulation |
| Pomalidomide | C13H11N3O4 | 273.25 g/mol | Parent compound (no chain) | Low | Multiple myeloma |
Key Observations :
- Chain Length vs. Solubility : Shorter chains (e.g., CH2-NH2 in Thalidomide-5-CH2-NH2 HCl) enhance aqueous solubility due to reduced hydrophobicity, while longer chains (C5/C7) trade solubility for improved tissue penetration .
- Cereblon Binding : Pomalidomide derivatives generally exhibit higher CRBN affinity than thalidomide analogs, with chain length influencing degradation efficiency of substrates like IKZF1 .
Pharmacological and Research Findings
Potency and Selectivity
- Pomalidomide-5-C7-NH2 (HCl) : Preclinical studies suggest its elongated chain enhances CRBN binding stability, leading to prolonged degradation of oncoproteins compared to Thalidomide-5-CH2-NH2 HCl. However, its hydrophobicity may limit plasma concentration in vivo .
- Thalidomide-NH-C5-NH2 (HCl) : Demonstrates intermediate potency between thalidomide and pomalidomide derivatives, with improved solubility over C7 analogs due to its shorter chain .
Toxicity Profile
- Pomalidomide derivatives exhibit reduced neurotoxicity compared to thalidomide analogs, attributed to their higher specificity for CRBN over neuronal targets like BDNF .
- Hydrochloride salts universally improve bioavailability but may introduce renal clearance challenges in acidic physiological conditions .
Clinical and Industrial Relevance
- Pomalidomide-5-C7-NH2 (HCl) : Investigated in combo therapies for refractory myeloma, leveraging its enhanced CRBN engagement to overcome resistance to lenalidomide .
- Thalidomide-5-CH2-NH2 HCl: Used in experimental models of inflammatory diseases due to its balanced solubility and immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
